Cas no 13678-67-6 (2-(Furan-2-ylmethylsulfanylmethyl)furan)

2-(フラン-2-イルメチルスルファニルメチル)フランは、フラン環を2つ含む特異な構造を持つ有機硫黄化合物です。この化合物は、フラン環の電子豊富性と硫黄原子の求核性を併せ持つため、有機合成中間体として高い反応性を示します。特に、ヘテロ環化合物の構築や官能基変換において有用なビルディングブロックとして機能します。分子内に存在するスルフィド結合(-S-CH2-)は、さらなる修飾反応の足掛かりとなる可能性を秘めており、医薬品中間体や機能性材料の合成に応用できる点が特徴です。また、比較的安定な構造を有するため、取り扱い性に優れています。

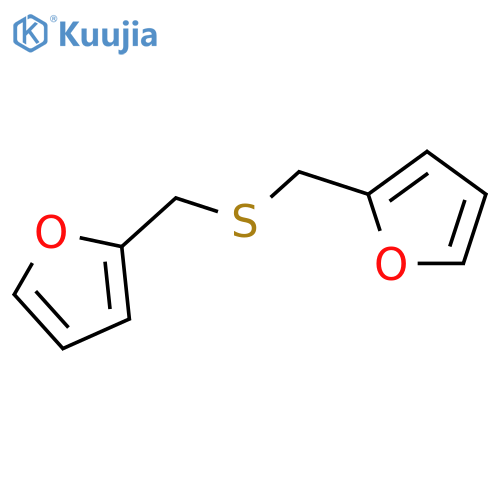

13678-67-6 structure

商品名:2-(Furan-2-ylmethylsulfanylmethyl)furan

CAS番号:13678-67-6

MF:C10H10O2S

メガワット:194.2502

MDL:MFCD00010081

CID:49405

2-(Furan-2-ylmethylsulfanylmethyl)furan 化学的及び物理的性質

名前と識別子

-

- Difurfuryl sulfide

- 2,2'-(thiodimethylene)-difuran

- 2,2'-Thiodimethylenedifurane

- Difurfural Sulfide

- 2-(furan-2-ylmethylsulfanylmethyl)furan

- 2,2'-(Thiodimethylene)difuran

- Furfuryl Sulfide

- FEMA 3238

- FURFURYLDISULPHIDE

- Twofurfurylsulfide

- DIFURFURYL SULPHIDE

- di-2-furfuryl sulfide

- FURFURYL SULFIDE 98%

- Difurfurylsulfide,96%

- Difurfurylsulfide

- 2-(Furan-2-ylmethylsulfanylmethyl)furan

-

- MDL: MFCD00010081

- インチ: 1S/C10H10O2S/c1-3-9(11-5-1)7-13-8-10-4-2-6-12-10/h1-6H,7-8H2

- InChIKey: UYLKDZXJEKFFHJ-UHFFFAOYSA-N

- ほほえんだ: C1=COC(=C1)CSCC2=CC=CO2

- BRN: 1371700

計算された属性

- せいみつぶんしりょう: 194.04000

- どういたいしつりょう: 194.04

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 136

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 51.6A^2

じっけんとくせい

- 色と性状: 黄茶色のにおいのある固体

- 密度みつど: 139

- ゆうかいてん: 29-34 °C (lit.)

- ふってん: 143°C/14mmHg(lit.)

- フラッシュポイント: >230 °F

- 屈折率: n20/D 1.556(lit.)

- PSA: 51.58000

- LogP: 3.30600

- ようかいせい: 水に溶けず、有機溶剤に溶ける。

- FEMA: 3238

- かんど: 空気に敏感、熱に敏感

2-(Furan-2-ylmethylsulfanylmethyl)furan セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:UN 3335

- WGKドイツ:3

- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。

- セキュリティの説明: S26-S37/39-S24/25

-

危険物標識:

- セキュリティ用語:S24/25

- ちょぞうじょうけん:密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。

- リスク用語:R36/37/38

2-(Furan-2-ylmethylsulfanylmethyl)furan 税関データ

- 税関コード:2932190090

- 税関データ:

中国税関コード:

2932190090概要:

2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%

2-(Furan-2-ylmethylsulfanylmethyl)furan 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3420-5G |

Difurfuryl Sulfide |

13678-67-6 | >98.0%(GC) | 5g |

¥80.00 | 2024-04-17 | |

| Chemenu | CM195919-500g |

2,2'-(thiodimethylene)-difuran |

13678-67-6 | 95% | 500g |

$468 | 2021-08-05 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012273-500g |

2-(Furan-2-ylmethylsulfanylmethyl)furan |

13678-67-6 | 98% | 500g |

¥1064 | 2024-05-25 | |

| TRC | B414348-100mg |

2-(Furan-2-ylmethylsulfanylmethyl)furan |

13678-67-6 | 100mg |

$ 65.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | D397648-5g |

Difurfuryl sulfide |

13678-67-6 | 97% | 5g |

$165 | 2024-05-24 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012273-5g |

2-(Furan-2-ylmethylsulfanylmethyl)furan |

13678-67-6 | 98% | 5g |

¥41 | 2024-05-25 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3420-25G |

Difurfuryl Sulfide |

13678-67-6 | >98.0%(GC) | 25g |

¥280.00 | 2024-04-17 | |

| Alichem | A159003137-500g |

Bis(furan-2-ylmethyl)sulfane |

13678-67-6 | 95% | 500g |

510.00 USD | 2021-06-11 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W323802-100G |

2-(Furan-2-ylmethylsulfanylmethyl)furan |

13678-67-6 | 100g |

¥2170.1 | 2023-11-12 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W323802-1KG |

2-(Furan-2-ylmethylsulfanylmethyl)furan |

13678-67-6 | ≥98% | 1KG |

16354.26 | 2021-05-17 |

2-(Furan-2-ylmethylsulfanylmethyl)furan 関連文献

-

1. Contents pages

-

2. One-pot access to benzosulfolenes (1,3-dihydrobenzo[c]thiophene S,S-dioxides)via allenyl furfuryl (2-furylmethyl) sulfone intramolecular cycloaddition strategyKen Kanematsu,Isao Kinoyama J. Chem. Soc. Chem. Commun. 1992 735

-

Kirridharhapany T. Radhakrishnapany,Chee Yan Wong,Fang Khai Tan,Jia Wen Chong,Raymond R. Tan,Kathleen B. Aviso,Jose Isagani B. Janairo,Nishanth G. Chemmangattuvalappil Mol. Syst. Des. Eng. 2020 5 1391

-

Pengfei Zhang,Yong Wang,Haoran Li,Markus Antonietti Green Chem. 2012 14 1904

13678-67-6 (2-(Furan-2-ylmethylsulfanylmethyl)furan) 関連製品

- 2024-70-6(Furan,2-[(ethylthio)methyl]-)

- 1883-78-9(Furfuryl Isopropyl Sulfide)

- 1438-91-1(Methyl Furfuryl Sulfide)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

(CAS:13678-67-6)

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:13678-67-6)Difurfuryl sulfide

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ